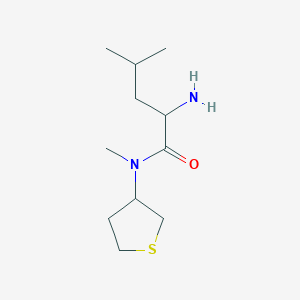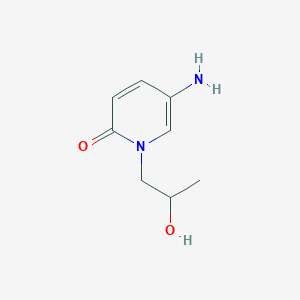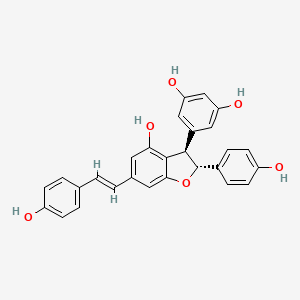
Gnetinc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gnetin-C is a naturally occurring stilbene derived from the seeds of Gnetum gnemon L., an edible plant native to Southeast Asia. This compound has garnered significant scientific interest due to its potential health benefits, which are believed to be equal to or even superior to those of resveratrol . Gnetin-C is known for its anti-cancer, anti-inflammatory, and antioxidant properties, making it a promising candidate for various therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Gnetin-C involves several steps, starting with the extraction of resveratrol from the seeds of Gnetum gnemon. The resveratrol is then subjected to oxidative coupling reactions to form the dimeric structure of Gnetin-C. Common reagents used in these reactions include oxidizing agents such as potassium ferricyanide and catalysts like palladium on carbon .
Industrial Production Methods
Industrial production of Gnetin-C typically involves large-scale extraction from Gnetum gnemon seeds, followed by purification processes such as column chromatography and crystallization. The use of advanced extraction techniques like supercritical fluid extraction can enhance the yield and purity of Gnetin-C .
Analyse Chemischer Reaktionen
Types of Reactions
Gnetin-C undergoes various chemical reactions, including:
Oxidation: Gnetin-C can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert Gnetin-C back to its monomeric form, resveratrol.
Substitution: Gnetin-C can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium ferricyanide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions include resveratrol, quinones, and various substituted derivatives of Gnetin-C .
Wissenschaftliche Forschungsanwendungen
Gnetin-C has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying oxidative coupling reactions and dimerization processes.
Biology: Investigated for its effects on cellular processes such as apoptosis and cell cycle regulation.
Industry: Utilized in the development of nutraceuticals and functional foods due to its antioxidant properties.
Wirkmechanismus
Gnetin-C exerts its effects through several molecular targets and pathways:
Antioxidant Activity: Gnetin-C scavenges free radicals and upregulates antioxidant enzymes, reducing oxidative stress.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and mediators.
Anti-cancer Mechanisms: Induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Resveratrol: A monomeric stilbene with similar antioxidant and anti-inflammatory properties.
Piceatannol: Another stilbene derivative with potent anti-cancer activity.
Oxyresveratrol: Known for its strong tyrosinase inhibitory activity, making it a potential skin-whitening agent.
Uniqueness of Gnetin-C
Gnetin-C stands out due to its dimeric structure, which enhances its biological activity compared to its monomeric counterparts. Its ability to modulate multiple cellular pathways simultaneously makes it a versatile compound for therapeutic applications .
Eigenschaften
Molekularformel |
C28H22O6 |
|---|---|
Molekulargewicht |
454.5 g/mol |
IUPAC-Name |
5-[(2R,3R)-4-hydroxy-2-(4-hydroxyphenyl)-6-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol |
InChI |
InChI=1S/C28H22O6/c29-20-7-3-16(4-8-20)1-2-17-11-24(33)27-25(12-17)34-28(18-5-9-21(30)10-6-18)26(27)19-13-22(31)15-23(32)14-19/h1-15,26,28-33H/b2-1+/t26-,28+/m1/s1 |
InChI-Schlüssel |
KVGHRSAHESCTFR-PXXWLXOCSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=C3[C@H]([C@@H](OC3=C2)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C=CC2=CC(=C3C(C(OC3=C2)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


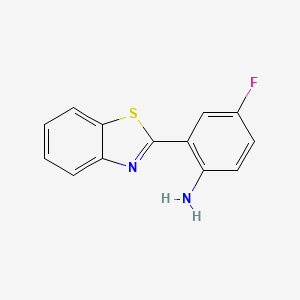
![(1R,9R,10S,12R,13E,16S,17S)-13-ethylidene-6-hydroxy-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-trien-18-one](/img/structure/B15238930.png)
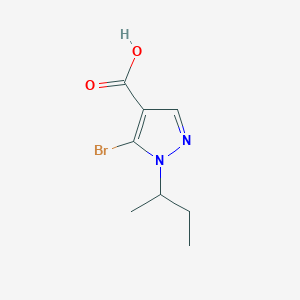
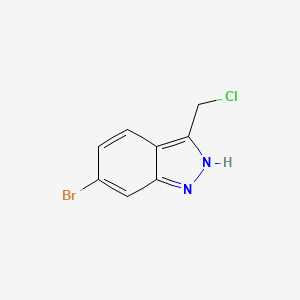
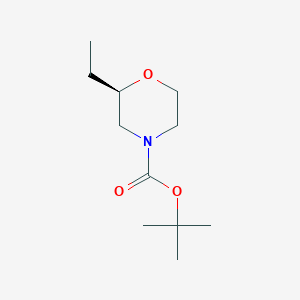
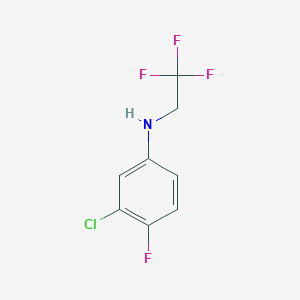
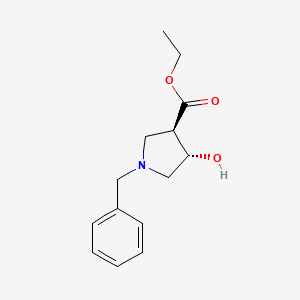
![Benzo[b]thiophene, 6-(trifluoromethyl)-](/img/structure/B15238956.png)
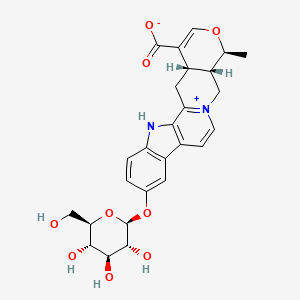
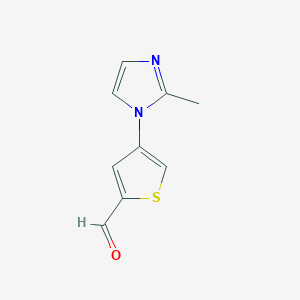
![4-[1-(propan-2-yl)-1H-imidazol-5-yl]piperidine](/img/structure/B15238978.png)
![2-[(2-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B15238982.png)
